N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
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Overview
Description
“N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide” is a complex organic compound that features a benzodioxole ring, a dimethylphenyl group, and a pyrimidoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the benzodioxole ring, the pyrimidoindole core, and the final coupling to form the acetamide linkage. Each step would require specific reagents and conditions, such as:
Formation of Benzodioxole Ring: This might involve the cyclization of catechol derivatives with formaldehyde.
Synthesis of Pyrimidoindole Core: This could involve multi-step reactions starting from indole derivatives, incorporating various functional groups through substitution and cyclization reactions.
Final Coupling: The final step would involve coupling the benzodioxole and pyrimidoindole intermediates under conditions that promote the formation of the acetamide bond.
Industrial Production Methods
Industrial production would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Potentially converting sulfanyl groups to sulfoxides or sulfones.
Reduction: Reducing ketone groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include acidic or basic environments, depending on the nature of the substituents.
Major Products
The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, given its complex structure and potential bioactivity.
Medicine
In medicine, it could be explored for its therapeutic potential, possibly as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
In industry, it might find applications in the development of new materials, such as polymers or advanced composites.
Mechanism of Action
The mechanism of action would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes, receptors, or DNA, modulating biological pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide: can be compared with other benzodioxole or pyrimidoindole derivatives.
Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist.
Pyrimidoindole Derivatives: Compounds like certain kinase inhibitors used in cancer therapy.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which might confer unique chemical and biological properties not found in other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O4S/c1-15-9-16(2)11-18(10-15)31-26(33)25-24(19-5-3-4-6-20(19)29-25)30-27(31)36-13-23(32)28-17-7-8-21-22(12-17)35-14-34-21/h3-12,29H,13-14H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJDWLQRWPTWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC6=C(C=C5)OCO6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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